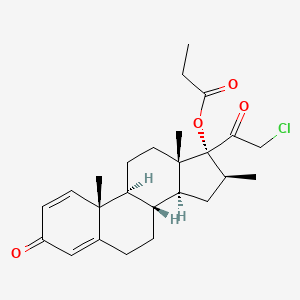

Clobetasol Propionate Impurity E

Description

Context of Pharmaceutical Impurities and Quality Control in Drug Manufacturing

In the realm of pharmaceutical manufacturing, the purity of a drug is intrinsically linked to its safety and efficacy. Pharmaceutical impurities are extraneous chemical substances that are not the active pharmaceutical ingredient (API) or the excipients that constitute the final drug product. gmpinsiders.commoravek.com The presence of these impurities, even in minute quantities, can potentially compromise the therapeutic effect of a drug, reduce its shelf life, or induce toxic effects in patients. gmpinsiders.comveeprho.com Consequently, stringent quality control measures are a cornerstone of drug manufacturing, designed to detect, quantify, and control impurities to ensure that pharmaceutical products meet their established quality standards. labcompare.comtechnologynetworks.com

The sources of impurities are varied and can emerge at any stage of the manufacturing process. veeprho.com They can be broadly categorized into organic impurities, inorganic impurities, and residual solvents. gmpinsiders.commoravek.com Organic impurities often stem from the synthesis process, including starting materials, by-products, intermediates, and degradation products. moravek.com Inorganic impurities may include reagents, catalysts, and heavy metals, while residual solvents are traces of solvents used during manufacturing. gmpinsiders.commoravek.com Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established rigorous guidelines to govern the limits and control of these impurities. eurekaselect.comeuropa.eu

Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development and Drug Product Manufacturing

Impurity profiling is the systematic process of identifying and quantifying the impurities present in an API or a finished drug product. pharmaffiliates.comglobalpharmatek.com This comprehensive analysis is a critical component of drug development and manufacturing, providing a detailed understanding of the impurity landscape of a pharmaceutical substance. pharmaffiliates.comaquigenbio.com The primary objective of impurity profiling is to ensure the safety and quality of the drug by identifying potentially harmful impurities and establishing appropriate control strategies. globalpharmatek.comaquigenbio.com

The significance of impurity profiling extends throughout the lifecycle of a drug. In the early stages of API development, it helps in optimizing the synthetic route to minimize the formation of process-related impurities. globalpharmatek.com During formulation development, understanding the interaction between the API and excipients is crucial to prevent the formation of degradation products. europa.eu Furthermore, comprehensive impurity profiling is a mandatory requirement for obtaining regulatory approval for new drug applications. eurekaselect.comglobalpharmatek.com It provides the necessary data to establish specifications for the API and the final drug product, ensuring batch-to-batch consistency and safeguarding patient health. aquigenbio.comjmpas.com

Overview of Clobetasol (B30939) Propionate (B1217596) and its Known Impurity Profile in Pharmacopeial Standards

Clobetasol propionate is a potent synthetic corticosteroid used topically for the treatment of various skin conditions. As with any API, the manufacturing process of clobetasol propionate can give rise to several related substances or impurities. Major pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have established monographs for clobetasol propionate that outline the acceptable limits for known and unknown impurities. uspbpep.com

The European Pharmacopoeia, for instance, lists several identified impurities for clobetasol propionate, designated as Impurity A, B, C, D, E, L, and M, among others. uspbpep.com These impurities are structurally related to the parent drug molecule and can arise from various stages of the synthesis or degradation. The pharmacopeial methods, typically employing liquid chromatography, are used to separate and quantify these impurities to ensure that the final product complies with the specified limits. uspbpep.com For example, Clobetasol Propionate Impurity A is identified as Betamethasone 17-propionate. synzeal.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H33ClO4 |

|---|---|

Molecular Weight |

433.0 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,16S,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H33ClO4/c1-5-22(29)30-25(21(28)14-26)15(2)12-20-18-7-6-16-13-17(27)8-10-23(16,3)19(18)9-11-24(20,25)4/h8,10,13,15,18-20H,5-7,9,11-12,14H2,1-4H3/t15-,18+,19-,20-,23-,24-,25-/m0/s1 |

InChI Key |

KULNBXHGURSKOK-LIILDAOESA-N |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)C(=O)CCl |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C)C(=O)CCl |

Origin of Product |

United States |

Structural Elucidation and Definitive Characterization of Clobetasol Propionate Impurity E

Nomenclature and Chemical Identity of Clobetasol (B30939) Propionate (B1217596) Impurity E

The initial step in the comprehensive analysis of any chemical entity is the unambiguous establishment of its identity through standardized nomenclature and fundamental chemical properties.

Systematic Chemical Name and Alternative Denominations

Clobetasol Propionate Impurity E is systematically known as 21-Chloro-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate. researchgate.netsynzeal.comsynthinkchemicals.comallmpus.compharmaffiliates.com This name precisely describes the molecular structure, indicating a pregnane (B1235032) skeleton with specific substitutions.

This impurity is also recognized by several alternative names in scientific literature and chemical catalogs. One of the common synonyms is 9-Desfluoro Clobetasol propionate, which highlights the absence of the fluorine atom at the C-9 position, a key structural difference from the parent Clobetasol Propionate molecule. synthinkchemicals.com Other reported synonyms include (8R,9S,10R,13S,14S,16S,17R)-17-(2-Chloroacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Propionate. pharmaffiliates.com

Molecular Formula and Precise Molecular Weight Determination

The elemental composition of this compound is represented by the molecular formula C25H33ClO4. researchgate.netallmpus.compharmaffiliates.comnih.gov Based on this formula, the calculated molecular weight is approximately 432.98 g/mol . researchgate.netallmpus.com High-resolution mass spectrometry would provide a more precise monoisotopic mass, which is calculated to be 432.2067372 Da. nih.gov

| Identifier | Value | Source |

|---|---|---|

| Systematic Chemical Name | 21-Chloro-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | researchgate.netsynzeal.comsynthinkchemicals.comallmpus.compharmaffiliates.com |

| Alternative Denomination | 9-Desfluoro Clobetasol propionate | synthinkchemicals.com |

| Molecular Formula | C25H33ClO4 | researchgate.netallmpus.compharmaffiliates.comnih.gov |

| Molecular Weight (g/mol) | 432.98 | researchgate.netallmpus.com |

| Precise Molecular Weight (Da) | 432.2067372 | nih.gov |

Advanced Spectroscopic Characterization Methodologies for Impurity E

The definitive structural confirmation of this compound relies on the application of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific NMR data for this compound is not widely available in the public domain, the expected spectra can be inferred from its structure and from studies on similar compounds. scirp.orgscirp.org

¹H-NMR (Proton NMR): The ¹H-NMR spectrum would provide information about the number of different types of protons and their neighboring environments. Key signals would include those for the methyl groups, the protons of the steroid backbone, and the propionate moiety. The absence of a signal corresponding to a proton coupled to a fluorine atom at the C-9 position would be a distinguishing feature compared to Clobetasol Propionate.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would show distinct signals for each of the 25 carbon atoms in the molecule. The chemical shifts of the carbonyl carbons in the ketone and ester groups, as well as the carbons of the steroid rings, would be characteristic.

Forced degradation studies on Clobetasol Propionate often lead to the formation of various impurities, which are then isolated and characterized using techniques including NMR. scirp.orgscirp.orgchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis (e.g., LC-MS/MS, HPLC-TOF-MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique would be used to separate Impurity E from other components and then fragment the ionized molecule. The resulting fragmentation pattern provides valuable structural information. The mass-to-charge ratio (m/z) of the parent ion would confirm the molecular weight.

HPLC-TOF-MS (High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry): This method combines the separation power of HPLC with the high mass accuracy of a TOF analyzer, allowing for the precise determination of the molecular formula.

Studies on the degradation of Clobetasol Propionate have utilized UPLC-MS/MS to identify and characterize impurities. scirp.orgscirp.org The fragmentation pattern of Impurity E would be expected to show losses corresponding to the propionate and chloroacetyl side chains.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1650-1700 |

| C=O (Ester) | 1735-1750 |

| C=C (Alkene) | 1600-1680 |

| C-O (Ester) | 1000-1300 |

| C-Cl (Chloroalkane) | 600-800 |

The presence of these characteristic peaks in the IR spectrum would provide strong evidence for the functional group makeup of this compound. Research on Clobetasol Propionate and its impurities often involves IR spectroscopy for initial characterization. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Detection Wavelength Optimization

Ultraviolet-Visible (UV-Vis) spectroscopy is a critical analytical technique employed in the characterization of pharmaceutical compounds, including impurities like this compound. This method provides valuable information regarding the electronic transitions within a molecule, which is directly related to the presence of chromophores—the parts of a molecule responsible for its color and UV-Vis absorption. The analysis of the UV-Vis spectrum is instrumental in both the structural elucidation and the development of quantitative analytical methods.

Chromophore Analysis

The chromophoric system of Clobetasol Propionate and its related impurities is primarily dictated by the steroidal backbone. Clobetasol Propionate itself possesses two main chromophoric systems: a carbonyl group at the C-20 position and a cross-conjugated dienone system within ring A of the steroid nucleus. nih.gov This conjugated system is responsible for the strong UV absorbance in the range of 230-250 nm.

This compound, identified as 21-Chloro-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate, retains the core steroidal structure with the conjugated dienone system. synzeal.comnih.govallmpus.compharmaffiliates.com Therefore, it is expected to exhibit UV absorption characteristics similar to the parent compound. The presence of the α,β-unsaturated ketone in ring A is the dominant chromophore and is the basis for its detection by UV spectroscopy.

Detection Wavelength Optimization

The selection of an appropriate detection wavelength is paramount for the sensitive and accurate quantification of this compound, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC). The optimal wavelength (λmax) corresponds to the wavelength of maximum absorbance, which provides the best signal-to-noise ratio and, consequently, the lowest limit of detection and quantification.

For Clobetasol Propionate and its impurities, the λmax is consistently reported to be in the region of 237-240 nm. nih.govresearchgate.net Specifically, various analytical methods have utilized wavelengths of 239 nm, 240 nm, and 250 nm for the detection and quantification of Clobetasol Propionate and its related substances. researchgate.netbiotech-asia.orgresearchgate.netresearchgate.net In forced degradation studies, where multiple degradation products are analyzed alongside the parent drug, a wavelength of 239 nm has been effectively used. researchgate.net The selection of a single wavelength, often that of the parent compound, allows for the simultaneous analysis of the active pharmaceutical ingredient and its impurities.

Given that this compound shares the same fundamental chromophore as the parent drug, the optimal detection wavelength for this impurity is expected to be in the same range. Analytical methods developed for the separation of Clobetasol Propionate from its impurities commonly use a single wavelength for detection, indicating that the impurities, including Impurity E, have significant absorbance at the chosen wavelength.

The following tables summarize the key UV-Vis data and analytical parameters relevant to the analysis of Clobetasol Propionate and its impurities.

| Parameter | Value | Reference(s) |

| Reported λmax for Clobetasol Propionate | 237 - 240 nm | nih.govresearchgate.net |

| Commonly Used Detection Wavelengths | 239 nm, 240 nm, 250 nm | researchgate.netbiotech-asia.orgresearchgate.netresearchgate.net |

| Primary Chromophore | α,β-Unsaturated Ketone | nih.gov |

| Analytical Method | Detection Wavelength (nm) | Application | Reference(s) |

| RP-HPLC | 239 | Forced Degradation Study | researchgate.net |

| UV Spectrophotometry | 240 | Quantitative Estimation | researchgate.netindexcopernicus.com |

| RP-HPLC | 250 | Analysis of Impurities | researchgate.net |

| RP-HPLC | 240 | Simultaneous Determination | biotech-asia.org |

While a specific, isolated UV-Vis spectrum for this compound is not widely available in the public literature, the extensive data on Clobetasol Propionate and its degradation products provide a strong basis for its analysis. The shared chromophoric system allows for the use of the parent drug's λmax for the detection and quantification of Impurity E in chromatographic analyses. The optimization of the detection wavelength is a critical step in method development to ensure the necessary sensitivity and accuracy for impurity profiling.

Formation Pathways and Degradation Mechanisms of Clobetasol Propionate Impurity E

General Principles of Impurity Formation in Pharmaceutical Substances and Formulations

Impurities in pharmaceutical products can arise from a multitude of sources, including the synthesis of the active pharmaceutical ingredient (API), the manufacturing process of the final dosage form, and degradation of the drug substance over time. ijpsonline.comscienceopen.com The stability of a drug is influenced by its inherent chemical structure and its interaction with environmental factors such as heat, light, moisture, and pH. scirp.orgscirp.org

Detailed Forced Degradation Studies of Clobetasol (B30939) Propionate (B1217596) and Associated Impurity Formation

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than those it would typically encounter during storage and use. researchgate.net Clobetasol propionate has been subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to elucidate its degradation pathways. researchgate.netnih.govsigmaaldrich.com

Acidic Stress Conditions and Observed Degradation Products

Under acidic conditions, clobetasol propionate can undergo degradation. nih.govsigmaaldrich.com One study investigated the degradation of clobetasol propionate in a solution of isopropanol (B130326) and water under weakly acidic conditions (acetic acid) at an elevated temperature. This led to the formation of a major degradant, which was identified as Impurity F in the European Pharmacopoeia. chemrxiv.org This impurity, formed via a variation of the Favorskii rearrangement, was the primary degradation product under these specific conditions. chemrxiv.org In another study using 1 N hydrochloric acid (HCl) at 60°C for 30 minutes, some degradation was observed, though the specific impurities were not all identified. ijpsonline.com The Mattox rearrangement, a common degradation pathway for corticosteroids in acidic conditions, can also lead to the formation of enol-aldehyde impurities. scirp.org

| Stress Condition | Reagents and Conditions | Major Degradation Products | Reference |

| Weakly Acidic | Isopropanol/water with acetic acid, 60°C for 14 days | Impurity F (EP) | chemrxiv.org |

| Strong Acidic | 1 M HCl, 80°C for 4 hours | Appreciable decomposition, but Impurity F not detected | chemrxiv.org |

| Acidic | 1 N HCl, 60°C for 30 minutes | Degradation observed | ijpsonline.com |

Alkaline Stress Conditions and Observed Degradation Products

Clobetasol propionate demonstrates significant degradation under alkaline conditions. nih.govsigmaaldrich.com Studies have shown that exposure to strong bases leads to the formation of multiple degradation products. researchgate.netnih.govsigmaaldrich.com In one study, using 1 N sodium hydroxide (B78521) (NaOH) at 60°C for 30 minutes, clobetasol propionate showed 99.34% degradation. ijpsonline.com Another investigation using a strong base produced additional peaks in the chromatogram, indicating the formation of several impurities. nih.govsigmaaldrich.com Under alkaline conditions, corticosteroids can also undergo a variation of the Mattox rearrangement. scirp.org A forced degradation study using 10 mM NaOH at room temperature for 2 hours resulted in 6.3% total degradants, but the specific impurity corresponding to the one formed under weak acid conditions was not detected. chemrxiv.org

| Stress Condition | Reagents and Conditions | Major Degradation Products | Reference |

| Alkaline | 1 N NaOH, 60°C for 30 minutes | 99.34% degradation | ijpsonline.com |

| Strong Base | Not specified | Multiple degradation products | nih.govsigmaaldrich.com |

| Alkaline | 10 mM NaOH, room temperature for 2 hours | 6.3% total degradants | chemrxiv.org |

Oxidative Stress Conditions and Observed Degradation Products

Oxidative conditions also lead to considerable degradation of clobetasol propionate. nih.govsigmaaldrich.com The use of hydrogen peroxide (H2O2) is a common method for inducing oxidative stress. ijpsonline.com One study reported that the greatest degradation of clobetasol propionate occurred under strong base and oxidative conditions. researchgate.netnih.govsigmaaldrich.com The oxidation degradation of clobetasol produced distinct peaks in the analysis. nih.govsigmaaldrich.com Another study using 3% v/v H2O2 at 60°C for 30 minutes also resulted in degradation. ijpsonline.com A specific oxidative degradation product identified in some corticosteroids is the 17-formoxyl impurity, which can arise from Baeyer-Villiger oxidation. scirp.org

| Stress Condition | Reagents and Conditions | Major Degradation Products | Reference |

| Oxidative | Not specified | Significant degradation, distinct peaks observed | nih.govsigmaaldrich.com |

| Oxidative | 3% v/v H2O2, 60°C for 30 minutes | Degradation observed | ijpsonline.com |

| Stress Condition | Temperature and Duration | Degradation Observed | Reference |

| Thermal | 80°C for 4 hours | 14.40% degradation | ijpsonline.com |

| Thermal | Not specified | Part of a comprehensive forced degradation study | researchgate.netnih.govsigmaaldrich.com |

Photolytic Stress Conditions and Observed Degradation Products

Exposure to light can also cause the degradation of clobetasol propionate. researchgate.net Photochemical studies have been conducted to understand the effects of different wavelengths of light on the drug. researchgate.netarkat-usa.org One study irradiated clobetasol propionate in different solvents (acetonitrile and 2-propanol) under both aerobic and anaerobic conditions using wavelengths of 254 nm and 310 nm. This resulted in the formation of several photoproducts, indicating that the cyclohexadienone moiety in ring A and the keto group at C17 are susceptible to modification by UV light. researchgate.netarkat-usa.org Another forced degradation study also included photolysis as a stress condition, confirming the drug's sensitivity to light. researchgate.net

| Stress Condition | Light Source and Conditions | Major Degradation Products | Reference |

| Photolytic | 254 nm and 310 nm irradiation in acetonitrile (B52724) and 2-propanol | 21-chloro-9-fluoro-11-hydroxy-16-methyl-17(1-oxopropoxy)-1,5-cyclopregn-3-ene-2,20-dione; 21-chloro-9-fluoro-11-hydroxy-16-methyl-17(1-oxopropoxy)-18,20-cyclopregn-1,4-diene-3-one; 9-fluoro-17-hydroperoxy-16-methyl-17(1-oxopropoxy)androsta-1,4-diene-3-one | researchgate.netarkat-usa.org |

| Photolytic | Not specified | Part of a comprehensive forced degradation study | researchgate.net |

Neutral Hydrolysis Conditions and Observed Degradation Products

Under neutral hydrolysis conditions, Clobetasol Propionate has been observed to degrade, although the extent of degradation is generally less severe than under strong basic or oxidative conditions. nih.govsigmaaldrich.com Forced degradation studies subjecting Clobetasol Propionate to neutral hydrolysis have been conducted to identify potential degradation products. nih.govresearchgate.net While specific quantitative data on the formation of Impurity E under these exact conditions is not extensively detailed in the provided search results, the general degradation behavior of Clobetasol Propionate in aqueous environments is relevant. One study noted that the absorption of water in non-aqueous formulations could lead to the formation of a 3,3-20 Dione impurity, which is also a major degradation product in base and water hydrolysis forced degradation studies. scirp.org

Table 1: Degradation of Clobetasol Propionate Under Various Stress Conditions

| Stress Condition | Observation | Reference |

| Strong Base | Significant degradation, with additional peaks at retention times of 1.8, 4.0, 5.0, and 8.0 min. | nih.gov |

| Oxidation | Significant degradation, with peaks at 2.2 and 24 min. | nih.gov |

| Neutral Hydrolysis | Subjected to this condition for degradation studies. | nih.govresearchgate.net |

| Heat | Subjected to this condition for degradation studies. | nih.govresearchgate.net |

| Light | Subjected to this condition for degradation studies. | nih.govresearchgate.net |

| Acid | Subjected to this condition for degradation studies. | nih.govresearchgate.net |

Mechanistic Elucidation of Clobetasol Propionate Degradation Pathways Relevant to Impurity E Formation

The formation of impurities from Clobetasol Propionate is often a result of complex chemical reactions. Several mechanisms have been proposed and investigated to understand the degradation pathways, some of which are pertinent to the genesis of Impurity E.

Investigations into Favorskii-like Rearrangement Mechanisms

A novel variation of the Favorskii rearrangement has been proposed as a significant degradation pathway for Clobetasol Propionate, particularly under weakly acidic conditions. chemrxiv.orgchemrxiv.org This rearrangement typically involves α-haloketones reacting under alkaline conditions. chemrxiv.org However, research has shown that a major degradant of Clobetasol Propionate can form via a Favorskii-like mechanism in weakly acidic environments. chemrxiv.orgchemrxiv.org The proposed mechanism involves the enolization of the 20-ketone moiety, which then attacks the 17-position, leading to the formation of a cyclopropanone (B1606653) intermediate and subsequent rearrangement to yield the degradation product. chemrxiv.org This pathway is crucial for understanding the degradation of corticosteroids with α-haloketone structures at the 17-position. chemrxiv.orgchemrxiv.org

Analysis of Mattox Rearrangement Mechanisms

The Mattox rearrangement is a well-known acid-catalyzed degradation pathway for corticosteroids that possess a 1,3-dihydroxyacetone (B48652) side chain, leading to the formation of enol aldehydes. scirp.orgnih.govresearchgate.net This rearrangement involves the β-elimination of water from the side chain. scirp.orgnih.gov Interestingly, a variation of the Mattox rearrangement has been observed to occur for 17,21-diesters of corticosteroids under alkaline conditions. nih.govresearchgate.net While Clobetasol Propionate itself does not have a 1,3-dihydroxyacetone side chain, understanding the Mattox rearrangement provides insight into the reactivity of the steroid D-ring and its side chain, which can be relevant to the formation of various degradation products. nih.govresearchgate.net

Exploration of Bayer-Villiger Oxidation Processes

Bayer-Villiger oxidation is another potential degradation pathway for corticosteroids. scirp.orgscirp.org This process involves the oxidation of a ketone to an ester. In the context of Clobetasol Propionate degradation, it has been suggested that an aldehyde group could undergo Bayer-Villiger oxidation to form a 17-formoxyl impurity. scirp.orgscirp.org This highlights oxidation as a critical factor in the degradation of Clobetasol Propionate, potentially contributing to the formation of various impurities.

Hypothesized Defluorination Mechanisms Contributing to Impurity E Genesis

Clobetasol Propionate Impurity E is chemically identified as 21-Chloro-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate, also known as 9-Desfluoro Clobetasol Propionate. synthinkchemicals.comsynzeal.com Its formation, therefore, involves the removal of the fluorine atom at the 9α-position. While the specific mechanisms for this defluorination are not extensively detailed in the provided search results, it is a critical step in the genesis of Impurity E. This process could potentially be influenced by various factors within a formulation, including pH and the presence of other reactive species.

Impact of Excipients and Formulation Composition on Impurity E Generation

Several factors related to formulation can affect degradation:

Excipient Quality: Different grades or vendors of the same excipient may contain varying levels of reactive impurities, which can trigger drug degradation. scirp.org For instance, reactive impurities in common excipients like reducing sugars, aldehydes, and peroxides can lead to drug-excipient incompatibility. nih.gov

Product Composition: The specific combination of excipients can create a microenvironment that either stabilizes or degrades the active pharmaceutical ingredient. For example, in cream formulations, the percentage of components like propylene (B89431) glycol, cetostearyl alcohol, and glyceryl monostearate can impact the physical and chemical stability of the product. tandfonline.com

Residual Solvents: The presence of trace levels of organic residual solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), has been identified as a cause for the formation of a Clobetasol acetic acid impurity. scirp.org

Water Content: Even in non-aqueous formulations, trace amounts of water can lead to hydrolysis and the formation of degradation products. scirp.org

Table 2: Investigated Formulation Variables and Their Impact

| Formulation Variable | Impact on Formulation Properties | Reference |

| Propylene Glycol (% v/v) | Affects viscosity, spreadability, and drug release. | tandfonline.com |

| Cetostearyl Alcohol (% w/w) | An increase leads to higher viscosity and decreased spreadability and drug release. | tandfonline.com |

| Glyceryl Monostearate (% w/w) | Influences the overall performance of the cream formulation. | tandfonline.com |

| Gelot® 64 (% w/w) | A factor affecting the performance of the cream formulation. | tandfonline.com |

Analytical Method Development and Validation for Clobetasol Propionate Impurity E Quantification

Development of Chromatographic Techniques for the Separation and Quantification of Impurity E

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for separating and quantifying Clobetasol (B30939) Propionate (B1217596) and its impurities. jmpas.comjapsonline.com The development of a robust method requires careful optimization of various parameters to achieve adequate separation and sensitivity for Impurity E.

High-Performance Liquid Chromatography (HPLC) Methodologies.ijpsonline.comijpsonline.comresearchgate.net

HPLC methods are widely employed for the analysis of Clobetasol Propionate and its related substances. ijpsonline.comijpsonline.com These methods offer reliability and precision in quantifying impurities. ijpsonline.com

The choice of the stationary phase is a critical factor in achieving the desired separation. For the analysis of Clobetasol Propionate and its impurities, C18 columns are frequently the preferred choice due to their versatility and ability to separate compounds with varying polarities. jmpas.comresearchgate.netresearchgate.net The non-polar nature of the C18 stationary phase allows for effective retention and separation of the relatively non-polar steroid molecules.

Several studies have demonstrated the successful use of C18 columns for this purpose. For instance, a Phenomenex Luna-C18 column (250×4.6 mm, 5 µm) has been utilized in a validated HPLC method. ijpsonline.comijpsonline.com Another study employed an InertSustain C18 AQ column, highlighting its suitability for separating Clobetasol and its impurities. researchgate.net The selection of a specific C18 column often involves evaluating different brands and particle sizes to optimize resolution and peak shape.

Table 1: Examples of C18 Columns Used in Clobetasol Propionate Impurity Analysis

| Column Brand and Type | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Phenomenex Luna-C18 | 250 x 4.6 mm | 5 µm | ijpsonline.comijpsonline.com |

| InertSustain C18 AQ | Not Specified | Not Specified | researchgate.net |

| Princeton C18 | 150mm × 4.6mm | 5µm | biotech-asia.org |

| Chromolith® HighResolution RP-18 endcapped | 100 mm × 2 mm | Not Applicable (Monolithic) | sigmaaldrich.com |

The mobile phase composition, including the type and ratio of organic modifiers and the pH of the aqueous component, plays a pivotal role in controlling the retention and selectivity of the separation. A common approach involves a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol. ijpsonline.comijpsonline.com

For example, one method utilizes a mobile phase consisting of a buffer, acetonitrile, and methanol. ijpsonline.comijpsonline.com Another established method employs a mobile phase of water, methanol, and acetonitrile with trifluoroacetic acid. jmpas.com The pH of the buffer is a critical parameter that can significantly impact the peak shape and retention times of ionizable compounds. For instance, a phosphate (B84403) buffer at pH 2.5 has been used to ensure consistent and reproducible results. biotech-asia.org Optimization of the mobile phase often involves systematically varying the proportions of the organic modifiers and the pH of the buffer to achieve the best possible separation of all impurities from the active pharmaceutical ingredient (API) and from each other.

Table 2: Mobile Phase Compositions for Clobetasol Propionate Impurity Analysis

| Aqueous Phase | Organic Modifier(s) | Typical Ratio (v/v/v) | Reference |

|---|---|---|---|

| Ammonium acetate (B1210297) buffer | Acetonitrile, Methanol | 60:20:20 (Mobile Phase A) | ijpsonline.comijpsonline.com |

| Water with Trifluoroacetic acid | Methanol, Acetonitrile | Not Specified | jmpas.com |

| 0.05M Sodium dihydrogen phosphate buffer (pH 2.5) | Acetonitrile | 40:60 | biotech-asia.org |

| Water | Methanol | 20:80 | researchgate.net |

The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the number of impurities to be separated. In isocratic elution, the mobile phase composition remains constant throughout the analysis. This approach is simpler but may not be suitable for separating compounds with a wide range of polarities.

For the analysis of Clobetasol Propionate and its numerous impurities, which can have significantly different retention times, gradient elution is often the preferred strategy. ijpsonline.comijpsonline.com Gradient elution involves changing the mobile phase composition during the chromatographic run, typically by increasing the proportion of the organic solvent. This allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks. A common gradient program might start with a higher proportion of the aqueous buffer and gradually increase the organic modifier concentration to elute the more non-polar impurities, including Impurity E. ijpsonline.comijpsonline.com For example, a method might use a gradient with Mobile Phase A (buffer:acetonitrile:methanol, 60:20:20 v/v/v) and Mobile Phase B (buffer:acetonitrile, 20:80 v/v). ijpsonline.comijpsonline.com Another method employed a gradient with Solution A (water:acetonitrile:methanol, 50:40:10 v/v) and Solution B (acetonitrile). researchgate.net

Diode Array Detection (DAD) or Photodiode Array (PDA) detection is a powerful tool in HPLC that allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously. This capability is crucial for method development as it enables the selection of the optimal detection wavelength for each compound of interest.

For Clobetasol Propionate and its impurities, the selection of the detection wavelength is based on the UV absorbance maxima of the compounds. The chromophores present in the steroid structure typically result in strong absorbance in the UV region. A wavelength of around 240 nm is frequently chosen as it provides good sensitivity for both the parent drug and its related substances. jmpas.comijpsonline.comijpsonline.combiotech-asia.org For instance, studies have reported using detection wavelengths of 240 nm, 241 nm, and 250 nm. jmpas.comijpsonline.comijpsonline.comresearchgate.netresearchgate.net The ability to monitor multiple wavelengths simultaneously with a DAD/PDA detector is also advantageous for identifying co-eluting peaks and assessing peak purity, which is essential for accurate quantification of impurities.

Table 3: Detection Wavelengths Used for Clobetasol Propionate and its Impurities

| Detection Wavelength (nm) | Reference |

|---|---|

| 240 | ijpsonline.comijpsonline.combiotech-asia.org |

| 241 | jmpas.comresearchgate.net |

| 250 | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Reduced Analysis Time.jmpas.comjapsonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in both resolution and speed of analysis. jmpas.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which leads to higher separation efficiency.

The primary advantages of UHPLC for the analysis of Clobetasol Propionate Impurity E include:

Enhanced Resolution: The higher efficiency of UHPLC columns allows for better separation of closely eluting impurities, which is particularly important in complex impurity profiles.

Reduced Analysis Time: The use of smaller particles allows for higher flow rates without a significant loss in separation efficiency, leading to much shorter run times compared to traditional HPLC methods. jmpas.com This increased throughput is highly beneficial in quality control environments.

Increased Sensitivity: The sharper and narrower peaks obtained with UHPLC result in higher peak heights, leading to improved sensitivity and lower limits of detection (LOD) and quantification (LOQ). japsonline.com

A study successfully determined five related substances of Clobetasol Propionate using a rapid UHPLC method, demonstrating its suitability for regulatory submissions. jmpas.com The transition from HPLC to UHPLC can significantly streamline the analytical workflow for impurity quantification, providing faster and more detailed results.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications for Impurity Profiling

Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), serve as valuable tools for the impurity profiling of Clobetasol Propionate. jmpas.comjapsonline.com These techniques offer a simple, cost-effective, and rapid means of separating and identifying impurities. nih.gov

In the analysis of Clobetasol Propionate, TLC and HPTLC methods have been developed to separate the main compound from its related substances, including potential impurities like Impurity E. jmpas.comjapsonline.com For instance, a TLC-densitometric method has been validated for the assay of Clobetasol Propionate, demonstrating its capability to separate the drug from its related compounds. nih.govresearchgate.net The linearity of this method was established in the range of 0.188 to 5 µ g/spot . nih.gov HPTLC methods, offering higher resolution and sensitivity, are also employed for the comprehensive impurity profiling of Clobetasol Propionate. jmpas.comjapsonline.com

While specific applications detailing the separation of Impurity E using TLC/HPTLC are not extensively documented in the provided results, the general applicability of these techniques for separating Clobetasol Propionate impurities suggests their potential utility for this specific purpose. jmpas.comjapsonline.com

Application of Coupled Analytical Techniques for Comprehensive Impurity Analysis

For a more comprehensive analysis of impurities, including identification, quantification, and structural elucidation, coupled or hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection and characterization capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the identification and quantification of impurities in pharmaceutical substances. nih.govnih.gov Its high sensitivity and selectivity make it particularly suitable for detecting and measuring low-level impurities like this compound. japsonline.comnih.gov

Several studies have highlighted the use of LC-MS for the analysis of Clobetasol Propionate and its related substances. japsonline.comxjtu.edu.cnnih.gov For example, an HPLC-TOF-MS (Time-of-Flight Mass Spectrometry) method was developed for the qualitative and quantitative assessment of related substances in a cream containing Clobetasol Propionate. xjtu.edu.cnnih.govresearchgate.net This approach allows for the accurate mass measurement of impurities, aiding in their identification. xjtu.edu.cnnih.gov

The development of LC-MS compatible HPLC methods is a key focus in impurity analysis, enabling seamless integration of separation and detection. nih.gov Such methods have been validated according to ICH guidelines and are capable of quantifying multiple potential impurities of Clobetasol Propionate. nih.gov

LC-NMR Coupling for Structural Elucidation of Impurity E

For the definitive structural elucidation of unknown impurities, the coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is an invaluable tool. conicet.gov.arwordpress.comnih.gov While mass spectrometry provides information on the molecular weight and fragmentation of a compound, NMR spectroscopy offers detailed insights into the molecular structure, including the arrangement of atoms and their connectivity. nih.govveeprho.com

The use of LC-NMR allows for the on-line structural analysis of impurities as they are separated by the chromatographic system, eliminating the need for laborious isolation of each impurity. conicet.gov.ar This integrated approach provides complementary information to MS for rapid and unequivocal structural determination. conicet.gov.ar Although direct application of LC-NMR for the specific structural elucidation of this compound is not explicitly detailed in the search results, the technique's proven capability in pharmaceutical impurity profiling makes it a highly relevant and powerful method for such a task. nih.govconicet.gov.arwordpress.comnih.gov The structural information obtained from NMR is crucial for understanding the formation of impurities and for their synthesis as reference standards. nih.govveeprho.com

Method Validation Parameters for Impurity E as per ICH Guidelines (ICH Q2(R1))

The validation of an analytical method is a critical requirement to ensure its reliability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures, including those for the quantification of impurities. japsonline.comnih.govoup.com The validation process for a method intended to quantify this compound would encompass several key parameters. japsonline.comnih.govoup.comresearchgate.net

Specificity and Selectivity Studies to Ensure Impurity E Resolution

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. oup.comresearchgate.net In the context of this compound, specificity studies are crucial to demonstrate that the analytical method can distinguish and resolve Impurity E from the active pharmaceutical ingredient (Clobetasol Propionate) and other related impurities. oup.comresearchgate.netoup.com

This is typically achieved by analyzing blank samples, placebo formulations, and samples spiked with the API and all known impurities. jmpas.comoup.comresearchgate.net The goal is to ensure that there is no interference or co-elution of peaks at the retention time of Impurity E. oup.comresearchgate.net Chromatographic methods, such as HPLC, are often employed, and the resolution between adjacent peaks is a key parameter to be evaluated. jmpas.comoup.com A resolution of greater than 1.5 between two peaks is generally considered acceptable. jmpas.com

Linearity and Range Determination for Accurate Quantification

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. oup.comijpsonline.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. oup.com

For the quantification of this compound, linearity is typically established by preparing a series of solutions of the impurity at different concentrations and analyzing them. jmpas.comijpsonline.combiotech-asia.org A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the concentration. jmpas.comijpsonline.com The correlation coefficient (r²), y-intercept, and slope of the regression line are used to evaluate the linearity. ijpsonline.comijpsonline.com A correlation coefficient close to 1 (e.g., >0.999) indicates a strong linear relationship. japsonline.comresearchgate.net The range for impurity quantification methods is often established from the limit of quantification (LOQ) to 120% or 150% of the specification limit for the impurity. jmpas.comresearchgate.netijpsonline.com

Table 1: Linearity Data for Clobetasol Propionate and its Impurities

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Clobetasol Propionate | 0.05 - 120 | 0.9997 ijpsonline.comijpsonline.com |

| Impurity A | 0.05 - 120 | 0.9999 ijpsonline.com |

| Impurity B | 0.05 - 120 | 0.9998 ijpsonline.com |

| Impurity J | 0.05 - 120 | 0.9994 ijpsonline.com |

| Clobetasol Propionate | 5.0 - 40.0 | 0.9999 oup.comnih.gov |

| Clobetasol Propionate | 5 - 15 | 0.9969 biotech-asia.org |

| Clobetasol Propionate | 0.2 - 6.0 | >0.999 japsonline.com |

| Clobetasol Propionate | 10 - 30 (LULI) / 0.5 - 1.5 (CLOB) | >0.999 researchgate.net |

| Clobetasol Propionate | 2.5 - 50 | ≥0.999 researchgate.net |

| Clobetasol Propionate | 0.188 - 5 µ g/spot | Not specified |

| Clobetasol and its impurities | Not specified | >0.999 researchgate.netresearchgate.net |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity E

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in the validation of analytical methods for impurities. biotech-spain.com The LOD represents the lowest concentration of an analyte that can be detected, but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. patsnap.comloesungsfabrik.demournetrainingservices.com According to ICH Q2(R1) guidelines, these limits can be established through several methods, including visual evaluation, signal-to-noise (S/N) ratio, or by using the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.de

For instrumental methods like High-Performance Liquid Chromatography (HPLC), which exhibit baseline noise, the S/N ratio is a common approach. loesungsfabrik.deyoutube.com An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is typical for the LOQ. youtube.com Alternatively, the formula-based approach uses the standard deviation of the blank or the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S), where LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). loesungsfabrik.de

In the context of quantifying impurities in Clobetasol Propionate, various studies have established LOD and LOQ values that demonstrate the sensitivity of the developed analytical methods. While data specifically for Impurity E is not always individually reported, the values determined for other related impurities provide a strong indication of the method's capability. For instance, a stability-indicating RP-HPLC method for Clobetasol Propionate and its impurities reported an LOD of 0.03 µg/mL and an LOQ of 0.06 µg/mL for the parent drug, showcasing the method's high sensitivity. researchgate.net Another study established LOD and LOQ values for Clobetasol as 0.106 µg/mL and 0.322 µg/mL, respectively. researchgate.net A recent UHPLC method for Clobetasol Propionate and its impurities in a combination drug product achieved an LOD of 0.03% and an LOQ of 0.10%, which is essential as ICH guidelines require impurities above 0.1% to be reported. japsonline.com

The following table summarizes representative LOD and LOQ values from studies on Clobetasol Propionate impurity analysis.

| Parameter | Method | Reported Value | Source |

| LOD | RP-HPLC | 0.93 µg/ml | ijpsonline.comijpsonline.com |

| LOQ | RP-HPLC | 2.81 µg/ml | ijpsonline.comijpsonline.com |

| LOD | RP-HPLC | 0.03 µg/mL (for Clobetasol) | researchgate.net |

| LOQ | RP-HPLC | 0.06 µg/mL (for Clobetasol) | researchgate.net |

| LOD | UHPLC | 0.03% | japsonline.com |

| LOQ | UHPLC | 0.10% | japsonline.com |

These values confirm that modern chromatographic methods possess the necessary sensitivity to detect and quantify this compound at levels compliant with regulatory requirements. japsonline.com

Accuracy and Recovery Studies across Concentration Levels

Accuracy, a key validation parameter, demonstrates the closeness of the test results obtained by the analytical method to the true value. biotech-spain.com It is typically evaluated by conducting recovery studies, where a known amount of the impurity is spiked into a placebo or sample matrix at different concentration levels. ich.org The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). ich.org The results are commonly expressed as the percentage recovery of the analyte. ich.org

For impurity quantification methods, accuracy is assessed by spiking the impurity into the drug product matrix at various levels, often ranging from the LOQ to 150% of the specification limit. jmpas.com A stability-indicating method for Clobetasol Propionate ointment, for example, performed accuracy studies by spiking impurities into a placebo matrix at 50%, 100%, 150%, and 200% of the specification concentration. researchgate.net Similarly, another study on a topical cream evaluated recovery at 50%, 100%, and 150% of the impurity specification limit. jmpas.com

The acceptance criteria for accuracy are generally within a range of 98-102% for drug assays, but can be wider for impurity analysis, especially at lower concentrations. researchgate.net For instance, one study on Clobetasol Propionate impurities reported accuracy ranging from 93.3% to 108.0%. japsonline.com

The table below presents typical data from accuracy and recovery studies for Clobetasol Propionate impurities.

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 0.25 | 0.24 | 96.0% |

| 100% | 0.50 | 0.51 | 102.0% |

| 150% | 0.75 | 0.73 | 97.3% |

Note: The data in this table is representative and compiled for illustrative purposes based on typical findings in validation studies.

These studies confirm the capability of the analytical method to provide accurate and reliable results for the quantification of Impurity E across a range of concentrations. nih.govjapsonline.comjmpas.com

Precision Assessment: Repeatability and Intermediate Precision

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsonline.com It is a crucial measure of the method's reproducibility under normal operating conditions. biopharminternational.com The ICH guidelines define two levels of precision: repeatability and intermediate precision. biotech-spain.combiopharminternational.com

Repeatability (also known as intra-assay precision) assesses precision over a short time interval under the same operating conditions (e.g., same analyst, same equipment). biopharminternational.com It is typically determined by performing a minimum of six replicate measurements at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations). ich.org

Intermediate Precision expresses the variations within the same laboratory, such as on different days, with different analysts, or using different equipment. biopharminternational.com This assessment demonstrates the reliability of the method when subjected to random events that can occur during routine use. ich.org

Precision is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. biotech-spain.com For pharmaceutical analysis, a %RSD of ≤2% is often considered acceptable for the main analyte, while for impurities, the acceptance criteria can be wider, such as not more than 10.0%. jmpas.comresearchgate.net

In studies on Clobetasol Propionate impurities, precision was rigorously evaluated. One RP-HPLC method demonstrated excellent precision with %RSD values for instrument, method, and intermediate precision being 0.01%, 0.01%, and 0.02%, respectively. ijpsonline.com Another validation study reported cumulative %RSD values for intraday and intermediate precision between 1.9% and 4.1% for Clobetasol and its impurities. researchgate.net

Below is a data table illustrating typical precision results.

| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria |

| Repeatability (Intra-day) | Impurity E (n=6) | 1.5% | ≤ 10.0% |

| Intermediate Precision (Inter-day) | Impurity E (n=6) | 2.8% | ≤ 10.0% |

| Intermediate Precision (Analyst 1 vs Analyst 2) | Impurity E | 3.1% | ≤ 10.0% |

Note: The data in this table is representative and compiled for illustrative purposes based on typical findings in validation studies.

The low %RSD values obtained in these studies confirm that the analytical method is precise and provides consistent results for the quantification of this compound. nih.govresearchgate.net

Robustness and Ruggedness Assessment of the Analytical Method

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. ich.orgresearchgate.net It provides an indication of the method's reliability during normal usage and is typically evaluated during the development phase. ich.orgpharmaguideline.com The goal is to identify method parameters that need to be strictly controlled to ensure the validity of the results. researchgate.net

Ruggedness is often considered a measure of the method's reproducibility under a variety of normal test conditions, such as different laboratories, analysts, or instruments. researchgate.netpharmaguideline.com The ICH guidelines often include this concept within intermediate precision. researchgate.net

To test for robustness in an HPLC method, deliberate variations are made to critical parameters. Examples of these variations include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). ijpsonline.com

Column temperature (e.g., ±2°C or ±5°C). researchgate.netijpsonline.com

pH of the mobile phase buffer. researchgate.net

Composition of the mobile phase (e.g., minor changes in solvent ratios). researchgate.net

The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is then evaluated. The method is considered robust if the results remain within the established acceptance criteria, and system suitability parameters are still met. researchgate.net For example, a study on Clobetasol Propionate demonstrated robustness by varying the flow rate and column temperature, with the resulting %RSD being well within acceptable limits. ijpsonline.com

The following table illustrates a typical robustness study design.

| Parameter Varied | Original Value | Modified Value 1 | Modified Value 2 | Effect on Results (%RSD) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | < 2.0% |

| Column Temperature | 35°C | 33°C | 37°C | < 2.0% |

| Mobile Phase Composition (Acetonitrile) | 40% | 38% | 42% | < 2.0% |

Note: The data in this table is representative and compiled for illustrative purposes based on typical findings in validation studies.

Successful robustness testing ensures that the method is reliable and transferable for routine analysis in a quality control environment. nih.gov

System Suitability Testing for Ongoing Method Performance Verification

System Suitability Testing (SST) is an integral part of any analytical method and is performed to verify that the analytical system is performing adequately for the analysis to be conducted. biotech-spain.comamsbiopharma.com It is a set of checks to ensure that the equipment, electronics, analytical operations, and samples to be analyzed constitute a system that can deliver reliable results. ich.org SST is performed before and sometimes during a sequence of analyses to ensure the continued validity of the method. researchgate.net

The parameters for SST are established during method development and validation. researchgate.net For chromatographic methods, these typically include:

Resolution (Rs): Measures the degree of separation between two adjacent peaks. A minimum resolution of 2.0 is often required between the main peak and the closest eluting impurity. japsonline.comuspbpep.com

Tailing Factor (T): Measures the symmetry of a chromatographic peak. The ideal value is 1.0, with acceptance criteria often set at not more than 1.5 or 2.0. japsonline.com

Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

Repeatability (%RSD): The precision of replicate injections of a standard solution. A common acceptance criterion is a %RSD of not more than 2.0% for the peak area. amsbiopharma.com

In a method for Clobetasol Propionate and its impurities, system suitability was confirmed by injecting a standard solution multiple times. The resolution between Clobetasol Propionate and a related compound was found to be greater than 1.5, and the %RSD for replicate injections was less than 5.0%, meeting the acceptance criteria. jmpas.com Another study reported a tailing factor of less than 1.5 and a resolution of more than 2.0 for all impurities of interest. japsonline.com

The table below summarizes typical system suitability parameters and their acceptance criteria.

| Parameter | Acceptance Criteria | Typical Result |

| Resolution (Rs) between Impurity E and adjacent peak | ≥ 2.0 | 2.5 |

| Tailing Factor (T) for Impurity E | ≤ 1.5 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 5500 |

| %RSD of Peak Area (n=5 injections) | ≤ 2.0% | 0.8% |

Note: The data in this table is representative and compiled for illustrative purposes based on typical findings in validation studies.

Meeting these SST criteria before each analytical run ensures that the system is suitable for its intended purpose, providing confidence in the quality and integrity of the generated data for this compound. nih.govresearchgate.net

Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities (ICH Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). tga.gov.au These guidelines are fundamental in ensuring that impurities are maintained at levels that are toxicologically safe.

The reporting threshold is the level above which an impurity must be reported in a regulatory submission. According to ICH Q3B(R2) guidelines, the reporting threshold for degradation products in new drug products is tied to the maximum daily dose (MDD) of the drug substance. pda.orggmpinsiders.com For topical products like clobetasol propionate, the MDD would be determined based on the recommended usage. The specific reporting threshold for Impurity E would be determined by the MDD of the clobetasol propionate formulation.

Table 1: ICH Q3B(R2) Reporting Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose of Drug Substance | Reporting Threshold |

| ≤ 1 g | 0.1% |

| > 1 g | 0.05% |

This table is based on the general principles of ICH Q3B(R2) and the specific threshold for a given clobetasol propionate product would depend on its approved maximum daily dose.

Beyond reporting, impurities that exceed certain levels must be identified, and if present at even higher levels, their safety must be qualified. americanpharmaceuticalreview.com

Identification Threshold: This is the level at which an impurity's structure must be determined. americanpharmaceuticalreview.com Like the reporting threshold, the identification threshold under ICH Q3B(R2) is dependent on the MDD. gmpinsiders.com

Qualification Threshold: This is the limit above which an impurity's biological safety must be established. americanpharmaceuticalreview.com If the level of Impurity E exceeds this threshold, toxicological studies may be required to demonstrate its safety. pda.org The qualification process establishes a level for an impurity that is considered safe. uspnf.com

Table 2: ICH Q3B(R2) Identification and Qualification Thresholds for Degradation Products

| Maximum Daily Dose | Identification Threshold | Qualification Threshold |

| < 1 mg | 1.0% or 5 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |

| 1 mg - 10 mg | 0.5% or 20 µg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |

| > 10 mg - 100 mg | 0.2% or 2 mg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |

| > 100 mg - 2 g | 0.2% or 3 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower |

| > 2 g | 0.10% | 0.15% |

TDI = Total Daily Intake. This table illustrates the general framework. The specific thresholds for a clobetasol propionate product must be calculated based on its specific MDD.

Role of Impurity E Reference Standards in Regulatory Submissions (e.g., Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF))

High-quality reference standards for Impurity E are essential for accurate analytical testing and are a critical component of regulatory submissions like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). pharmaffiliates.com

Analytical Method Validation: Reference standards are used to validate the analytical methods employed to detect and quantify Impurity E in the drug product. jmpas.com This ensures the method is accurate, precise, and specific for the impurity.

Quality Control: In routine quality control testing, the reference standard is used as a benchmark to identify and quantify the levels of Impurity E in each batch of the drug product. veeprho.com

Regulatory Scrutiny: Regulatory agencies such as the FDA require comprehensive data on impurities in ANDA and DMF submissions. perfectdossier.comm-pharmainfo.com The availability and proper characterization of an Impurity E reference standard demonstrate a thorough understanding and control of the impurity profile of the drug product. perfectdossier.com These standards are crucial for the quality control applications in support of ANDA filings. synzeal.comsynthinkchemicals.com

Strategies for Impurity Control and Mitigation of Impurity E in Pharmaceutical Manufacturing Processes

Controlling the levels of Impurity E in clobetasol propionate formulations is a key aspect of the manufacturing process. Strategies to control and mitigate this impurity include:

Process Optimization: Understanding the formation pathways of Impurity E is crucial. The manufacturing process can be optimized by modifying reaction conditions, such as temperature, pH, and reaction time, to minimize its formation.

Purification Steps: Incorporating effective purification steps in the manufacturing process of the drug substance can help to remove Impurity E to acceptable levels.

Raw Material Control: The quality of starting materials and reagents can influence the impurity profile of the final product. Sourcing high-purity raw materials can help to minimize the introduction of precursors that may lead to the formation of Impurity E.

Appropriate Packaging: The choice of primary packaging is important to prevent the formation of degradation products. The container closure system should be evaluated for its potential to contribute to impurity formation through leaching or interaction with the drug product. europa.eu

Pharmacopeial Standards and Regulatory Perspectives

Limits and Specifications in Major Pharmacopeias

Major pharmacopeias, including the European Pharmacopoeia (EP), provide detailed monographs for clobetasol (B30939) propionate (B1217596) that specify the acceptance criteria for related substances. The EP monograph for clobetasol propionate identifies Impurity E and sets a limit for its presence. uspbpep.com The identification of impurities is typically achieved by comparing the relative retention time of the peaks in the chromatogram of the test substance with those in the chromatogram of a reference solution containing known impurities. uspbpep.com

Regulatory Guidelines on Corticosteroid Impurities

Regulatory agencies like the FDA and EMA have established comprehensive guidelines for the control of impurities in new drug substances and products. europa.eueuropa.eufda.govfda.gov The International Council for Harmonisation (ICH) guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the identification, qualification, and reporting of impurities. europa.eufda.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. europa.eu For corticosteroids, as with other drug classes, manufacturers are required to adhere to these guidelines to ensure that their products are safe for patient use. The Therapeutic Goods Administration (TGA) of Australia also provides guidance on impurities in drug substances and products. tga.gov.au

Conclusion

Clobetasol (B30939) Propionate (B1217596) Impurity E is a critical related substance that requires careful monitoring and control in the manufacturing of clobetasol propionate drug products. A thorough understanding of its chemical identity, potential sources, and the analytical methods for its detection is essential for ensuring compliance with pharmacopeial standards and regulatory guidelines. By implementing robust quality control strategies, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of clobetasol propionate formulations for patients.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Clobetasol Propionate Impurity E in pharmaceutical formulations?

Impurity E can be characterized using orthogonal analytical techniques. UPLC-MS/MS is critical for initial identification via molecular ion fragmentation patterns (e.g., m/z 374 observed for acetic acid-related impurities) . NMR spectroscopy (¹H and ¹³C) confirms structural assignments, particularly for distinguishing tautomeric forms or stereochemical variations . For quantification, a validated HPLC method compatible with LC-MS, such as the one developed by Ketha et al. (2023) for 14 impurities, ensures specificity and sensitivity across dosage forms (e.g., foam, ointment) .

Q. Under what stability conditions is Impurity E most likely to form?

Accelerated stability conditions (40°C, 75% RH) promote Impurity E formation, particularly in hydrophilic formulations like topical solutions . Forced degradation studies under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions reveal degradation pathways, with keto-enol tautomerization and dehydration being key mechanisms . Long-term storage studies (25°C/60% RH) show minimal Impurity E levels in ointments but higher rates in lotions due to excipient interactions .

Q. What are the common degradation pathways leading to Impurity E in Clobetasol Propionate formulations?

Impurity E arises primarily via:

- Keto-enol tautomerization : Observed in ointments and lotions, leading to USP Related Compound A .

- Hydrolysis : Loss of the 17α-propionate group forms acetic acid derivatives, detectable in topical solutions .

- Oxidative degradation : Interaction with residual solvents (e.g., ethanol) accelerates radical-mediated degradation .

Q. What regulatory guidelines govern impurity profiling for Clobetasol Propionate?

The ICH Q3B(R2) guideline mandates identification thresholds (≥0.10% for daily doses ≤2 g) and qualification studies for degradation products . Method validation must include precision (RSD ≤5%), accuracy (90–110% recovery), and robustness testing under varied pH, temperature, and column conditions .

Q. How does Impurity E formation vary across dosage forms (e.g., foam vs. ointment)?

Hydrophilic formulations (e.g., foam, topical solutions) exhibit higher Impurity E levels due to water-mediated hydrolysis, while lipophilic ointments show stability against dehydration pathways . Excipients like polyethylene glycol in lotions may catalyze degradation via ester exchange reactions .

Advanced Research Questions

Q. How can conflicting structural data between LC-MS/MS and NMR during Impurity E elucidation be resolved?

Discrepancies often arise from isobaric impurities or tautomeric interconversions. Strategies include:

- High-resolution MS (HRMS) : Resolves exact mass differences (e.g., m/z 374.12 vs. 374.14 for positional isomers) .

- 2D-NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm substituent positions .

- Synthetic standards : Co-injection with synthesized Impurity E validates retention times and spectral matches .

Q. What experimental approaches differentiate process-related vs. degradation-related origins of Impurity E?

- Forced degradation studies : Stress samples under heat, light, and humidity are compared against unstressed batches to isolate degradation-specific impurities .

- Synthesis pathway analysis : Tracking intermediates (e.g., 21-chloro precursors) identifies carryover impurities from manufacturing .

- Excipient compatibility testing : Spiking APIs with excipients (e.g., surfactants) under accelerated conditions isolates interaction-driven impurities .

Q. What challenges arise in developing a single HPLC method for quantifying Impurity E alongside other Clobetasol-related impurities?

Key challenges include:

- Peak co-elution : Adjusting gradient elution (e.g., 0.1% TFA in acetonitrile/water) resolves Impurity E from beta-chloro diene derivatives .

- MS compatibility : Avoiding non-volatile buffers (e.g., phosphate) ensures LC-MS compatibility for impurity identification .

- Validation parameters : Linearity (R² ≥0.995) and LOQ (≤0.05%) must be established across all 14 impurities .

Q. How can kinetic modeling predict Impurity E accumulation during long-term storage?

Zero-order kinetics often model degradation in semi-solid formulations. Parameters include:

Q. What role do excipient impurities play in catalyzing Impurity E formation?

Residual peroxides in polyethylene glycol or polysorbates can initiate radical chain reactions, accelerating oxidative degradation . Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.